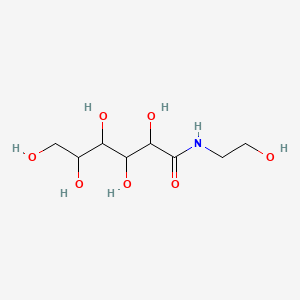

N-Gluconyl ethanolamine

Description

Structure

3D Structure

Properties

CAS No. |

686298-93-1 |

|---|---|

Molecular Formula |

C8H17NO7 |

Molecular Weight |

239.22 g/mol |

IUPAC Name |

2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide |

InChI |

InChI=1S/C8H17NO7/c10-2-1-9-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,10-15H,1-3H2,(H,9,16) |

InChI Key |

DTMUKVUZNZJFNO-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)NC(=O)C(C(C(C(CO)O)O)O)O |

physical_description |

White, crystalline powder; Cooked brown and roasted aroma |

solubility |

Very soluble in water; insoluble in pentane Slightly soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for N-Gluconyl Ethanolamine (B43304)

The primary and most direct method for the synthesis of N-Gluconyl ethanolamine involves the reaction of an aldonolactone with ethanolamine. This approach is a specific example of a broader class of reactions used to form amides from lactones.

Aldonolactone-Ethanolamine Condensation Reactions

The synthesis of this compound can be achieved through the condensation reaction between D-glucono-δ-lactone and ethanolamine. This reaction is a nucleophilic acyl substitution where the amino group of ethanolamine attacks the electrophilic carbonyl carbon of the lactone ring. This attack leads to the opening of the lactone ring and the formation of a stable amide bond, resulting in the N-(2-hydroxyethyl)-D-gluconamide, also known as this compound.

This method is analogous to the synthesis of other N-alkyl-gluconamides where long-chain aliphatic or cycloaliphatic primary amines are condensed with δ-gluconolactone. google.com For instance, the preparation of N-2-ethylhexyl-δ-gluconamide involves dissolving 2-ethylhexylamine (B116587) in methanol (B129727) and adding δ-gluconolactone portionwise, followed by refluxing the mixture. google.com A similar approach can be applied to the synthesis of this compound.

A solvent-free mechanochemical approach has also been demonstrated for the aminolysis of unprotected sugar lactones, including δ-gluconolactone, with various amines. mdpi.com This method, utilizing a vibrational ball mill, offers an eco-friendly alternative to conventional solvent-based syntheses and has been shown to be effective with a variety of amines, suggesting its applicability for the reaction with ethanolamine. mdpi.com

Table 1: Examples of Aminolysis Reactions of δ-Gluconolactone

| Amine | Reaction Conditions | Conversion/Yield | Reference |

| Dodecylamine | Vibrational ball mill, water as liquid-assisted grinding agent | Total conversion | mdpi.com |

| Butylamine | Vibrational ball mill, water as liquid-assisted grinding agent | Total conversion | mdpi.com |

| Pyrrolidine | Vibrational ball mill, water as liquid-assisted grinding agent | 24% conversion | mdpi.com |

| 2-Ethylhexylamine | Methanol, reflux | Not specified | google.com |

| 3,5,5-Trimethylhexylamine | Methanol, reflux | Not specified | google.com |

Formation of Aldonic Acid Polyesters during Synthesis

During the synthesis of amides from lactones, particularly under certain conditions, side reactions can occur. One potential side reaction in the synthesis of this compound is the formation of aldonic acid polyesters. Gluconic acid, which exists in equilibrium with gluconolactone (B72293) in aqueous solutions, possesses both a carboxylic acid group and multiple hydroxyl groups. wikipedia.org These functional groups can undergo intermolecular esterification reactions to form polyesters. nih.gov

Synthetic Approaches for this compound Phosphate (B84403) Analogues

This compound phosphate is a phosphorylated analogue of this compound. While the chemical structure and properties of this compound are documented, detailed synthetic pathways specifically for this compound phosphate are not extensively described in publicly available literature.

General methods for the phosphorylation of molecules containing hydroxyl or amino groups can be considered. The synthesis would likely involve the selective phosphorylation of either the primary hydroxyl group of the ethanolamine moiety or one of the hydroxyl groups on the gluconyl chain. This would require the use of a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a protected phosphoric acid derivative, and careful control of reaction conditions to achieve regioselectivity. The synthesis of N-phosphono-amino acids using sodium trimetaphosphate in aqueous media provides a potential model for the N-phosphorylation of the amino group, should that be the desired linkage. rsc.org

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, solvent, catalyst, and reactant stoichiometry.

For the aminolysis of lactones, the reaction can be accelerated by increasing the temperature. acs.org However, excessively high temperatures may lead to side reactions, such as the aforementioned polyester (B1180765) formation or degradation of the sugar moiety. The choice of solvent can also influence the reaction rate and selectivity. While polar solvents like methanol are commonly used, solvent-free conditions have also been shown to be effective and offer environmental benefits. google.commdpi.com

The use of catalysts can also enhance the reaction rate. While the aminolysis of lactones can proceed without a catalyst, particularly at elevated temperatures, certain catalysts can promote the reaction under milder conditions. For example, carboxylic acids have been shown to promote lactone aminolysis. acs.org The optimization of these parameters requires a systematic approach, potentially employing Design of Experiments (DoE) to efficiently identify the optimal reaction conditions for the synthesis of this compound.

Table 2: Factors to Consider for Optimization of this compound Synthesis

| Parameter | Potential Effects on the Reaction |

| Temperature | Higher temperatures generally increase the reaction rate but may also promote side reactions and degradation. |

| Solvent | The polarity and boiling point of the solvent can affect reactant solubility and the reaction temperature. Solvent-free conditions are also an option. |

| Catalyst | The use of an appropriate catalyst can increase the reaction rate and allow for milder reaction conditions. |

| Reactant Ratio | The molar ratio of ethanolamine to gluconolactone can influence the reaction equilibrium and overall yield. |

| Reaction Time | Sufficient reaction time is necessary to ensure complete conversion of the starting materials. |

Chemical Derivatization for Synthetic Modification and Analogue Generation

Chemical derivatization of this compound can be employed to generate a variety of analogues with modified properties. This involves the chemical modification of its existing functional groups.

Strategies for Functional Group Manipulation

This compound possesses multiple hydroxyl groups and a secondary amide group, all of which are potential sites for chemical modification.

Hydroxyl Group Derivatization: The numerous hydroxyl groups on the gluconyl backbone and the terminal hydroxyl group of the ethanolamine moiety can be targeted for derivatization. Common reactions include:

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Etherification: Reaction with alkyl halides or other alkylating agents to form ethers.

Silylation: Reaction with silylating agents to form silyl (B83357) ethers, which can also serve as protecting groups. libretexts.org

The selective derivatization of a specific hydroxyl group in the presence of others presents a significant challenge and would likely require the use of protecting group strategies to temporarily block the other hydroxyl groups. organic-chemistry.orgnih.gov

Amide Group Derivatization: The secondary amide group is generally less reactive than the hydroxyl groups. However, it can undergo reactions under specific conditions. For instance, N-alkylation could be achieved, though it would require harsh conditions that might affect the rest of the molecule.

The choice of derivatization strategy would depend on the desired properties of the resulting analogue. For example, introducing hydrophobic acyl chains to the hydroxyl groups would significantly alter the solubility of the molecule.

Design and Synthesis of Bioisosteric and Glycomimetic Compounds

The design of bioisosteres and glycomimetics of this compound aims to modulate its physicochemical and pharmacological properties. Bioisosterism involves the substitution of a functional group with another that has similar steric and electronic characteristics, potentially leading to improved biological activity, selectivity, or metabolic stability. Glycomimetics, on the other hand, are compounds designed to mimic the structure and function of natural carbohydrates, often with enhanced properties.

While specific literature on the synthesis of bioisosteres and glycomimetics directly from this compound is limited, established synthetic routes for analogous compounds can be adapted. The synthesis of N-acylethanolamines, for instance, can be achieved through various methods, including the reaction of fatty acid chlorides, fatty acid methyl esters, or free fatty acids with ethanolamine. Enzymatic approaches using lipases have also been employed for the selective synthesis of N-acylethanolamines. These methodologies could potentially be applied to gluconic acid derivatives to yield this compound analogs.

For the creation of glycomimetics, strategies often involve the modification of the carbohydrate backbone. This can include the replacement of the endocyclic oxygen with a carbon (carbasugars), nitrogen (iminosugars), or sulfur (thiosugars). The anomeric position is another key site for modification to create C-glycosides, N-glycosides, or thioglycosides, which can offer increased metabolic stability compared to their O-glycoside counterparts. These principles can guide the design of this compound-based glycomimetics.

The synthesis of such derivatives would likely involve multi-step sequences starting from protected gluconic acid or its lactone. Key reactions would include amidation with ethanolamine or its derivatives, followed by modifications to the gluconyl moiety to introduce bioisosteric replacements or glycomimetic features. The table below outlines potential bioisosteric replacements for the amide linkage in this compound.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Amide (-CONH-) | 1,2,3-Triazole | Mimics the hydrogen bonding capabilities and dipole moment of the amide bond while offering increased metabolic stability. |

| Amide (-CONH-) | 1,3,4-Oxadiazole | Provides a rigid scaffold that can orient substituents in a manner similar to the amide bond. |

| Amide (-CONH-) | Tetrazole | Can act as a bioisostere for the carboxylic acid portion of the gluconyl moiety, altering the overall charge and polarity. |

Impact of Anionic Group Variation on Synthesized Structures

A key example of an anionic derivative is this compound phosphate. The synthesis of such a compound would likely involve the selective phosphorylation of the ethanolamine hydroxyl group. This could be achieved using various phosphorylating agents, such as phosphorus oxychloride or a protected phosphoramidite, after appropriate protection of the hydroxyl groups on the gluconyl moiety.

The presence of the phosphate group introduces a negative charge at physiological pH, which can have several structural and functional consequences:

Conformational Changes: The electrostatic repulsion between the anionic group and other parts of the molecule can influence its preferred conformation.

Solubility: The introduction of a highly polar phosphate group generally increases the aqueous solubility of the compound.

Metal Ion Chelation: The phosphate group can act as a chelating agent for divalent metal ions, which may be relevant for biological activity.

Target Binding: The anionic group can form strong ionic interactions with positively charged residues (e.g., arginine, lysine) in the binding sites of proteins, potentially leading to increased affinity and selectivity. The table below summarizes the potential impact of different anionic groups.

| Anionic Group | Potential Impact on Structure and Properties |

| Phosphate (-PO42-) | Increases water solubility, introduces a strong negative charge for ionic interactions, can act as a metal chelator. |

| Sulfate (-SO42-) | Similar to phosphate, increases polarity and potential for ionic bonding. |

| Carboxylate (-COO-) | Introduces a negative charge, can participate in hydrogen bonding and ionic interactions. |

Advanced Analytical Characterization and Quantification Techniques

Chromatographic Separation Methods

Liquid chromatography (LC) is a fundamental technique for the separation of N-Gluconyl ethanolamine (B43304) from intricate sample mixtures prior to mass spectrometric analysis. The complexity of matrices like food extracts, human urine, or wastewater can lead to significant matrix effects, which can interfere with the accurate quantification of the target analyte. nih.gov To mitigate these effects, methodologies such as high dilution factors combined with sensitive detection techniques are employed. nih.gov

Reversed-phase nano columns, often featuring an integrated emitter tip, are utilized in nanoflow LC systems. nih.gov This setup, when coupled with high-resolution mass spectrometry, provides the necessary sensitivity to allow for substantial sample dilution, which in turn minimizes the impact of interfering compounds. nih.gov For the separation of ethanolamines, hydrophilic interaction liquid chromatography (HILIC) has also been shown to be effective.

Mass Spectrometric Identification and Quantification

Electrospray ionization (ESI) is a soft ionization technique widely used in mass spectrometry for the analysis of a variety of compounds, including N-Gluconyl ethanolamine. researchgate.netpolyu.edu.hk It is particularly well-suited for polar molecules that are difficult to vaporize. ESI allows for the generation of abundant multiply-charged ions from analytes, which is crucial for their subsequent mass analysis. nih.gov The process can be performed in both positive and negative ion modes. For ethanolamines, positive electrospray ionization is commonly used. nih.gov However, for this compound, negative electrospray ionization has been successfully applied, particularly with the aid of post-column derivatization to enhance sensitivity. researchgate.net

Both ion-trap and triple-quadrupole mass spectrometers are powerful tools for the analysis of this compound. researchgate.net For initial screening and identification, an ion-trap mass spectrometer can be utilized. researchgate.net This type of instrument allows for the trapping of ions and the performance of tandem mass spectrometry (MS/MS) experiments to elucidate the structure of the analyte.

For quantitative analyses, triple-quadrupole mass spectrometers are often the instrument of choice. researchgate.netnih.govnih.gov They can be operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govforensicrti.org This targeted approach minimizes background noise and allows for accurate quantification even at low concentrations.

Accurate mass determination is a key feature for the confident identification of this compound. researchgate.netnih.gov High-resolution mass spectrometers, including certain triple-quadrupole instruments operated in accurate mass mode, can measure the mass-to-charge ratio of an ion with high precision. researchgate.netnih.gov This allows for the determination of the elemental composition of the molecule and its fragments, providing a high degree of certainty in its identification. The monoisotopic mass of this compound is 239.10050188 Da. nih.gov

The optimization of MS/MS transitions is a critical step in developing a robust quantitative method using a triple-quadrupole mass spectrometer. nih.govforensicrti.org This involves selecting the precursor ion, which is typically the protonated or deprotonated molecule, and then identifying the most stable and abundant product ions formed upon collision-induced dissociation. The collision energy is optimized for each transition to maximize the signal response. For this compound, multiple MS/MS transitions can be monitored for unambiguous identification and quantification. researchgate.net

Table 1: Optimized MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) |

| 274.1 ([M+Cl]⁻) | 238.1 |

| 274.1 ([M+Cl]⁻) | 179.1 |

| 274.1 ([M+Cl]⁻) | 113.1 |

| 274.1 ([M+Cl]⁻) | 87.1 |

Data derived from analysis in negative ion mode with chloride attachment.

To overcome challenges with low sensitivity, particularly in negative ion mode, post-column derivatization techniques can be employed. A notable example for the analysis of this compound is the post-column addition of chloroform (B151607). researchgate.net This leads to the formation of a chloride adduct, [M+Cl]⁻, which has been shown to increase the sensitivity and selectivity of the detection by approximately ten-fold. researchgate.net This enhanced signal allows for the reliable detection and quantification of this compound at very low concentrations, such as in the microgram-per-liter range in wine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H-NMR) spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The chemical shift of a proton is influenced by the electron density around it. In the case of this compound, the ¹H-NMR spectrum would show distinct signals for the protons on the gluconyl and ethanolamine moieties.

The protons of the methylene groups (-CH₂-) in the ethanolamine part adjacent to the nitrogen and oxygen atoms would appear at different chemical shifts. The protons on the gluconyl chain, being attached to carbons with hydroxyl groups, would resonate in a specific region of the spectrum. The amide proton (-NH-) would also show a characteristic signal.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H on -NH (amide) | 7.5 - 8.5 | Broad Singlet |

| H on -OH (hydroxyls) | 3.0 - 5.0 | Broad Singlets |

| H on C2-C5 of gluconyl | 3.5 - 4.5 | Multiplets |

| H on C6 of gluconyl (-CH₂OH) | 3.4 - 3.8 | Multiplet |

| H on -NCH₂- of ethanolamine | 3.2 - 3.6 | Multiplet |

| H on -OCH₂- of ethanolamine | 3.6 - 4.0 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values can vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the different carbon atoms in a molecule. compoundchem.com Since the natural abundance of the ¹³C isotope is low (about 1.1%), ¹³C-NMR spectra are typically acquired with proton decoupling, which results in a spectrum of singlets, where each unique carbon atom gives a distinct peak. compoundchem.com

The ¹³C-NMR spectrum of this compound would display eight distinct signals, corresponding to the eight carbon atoms in its structure. The chemical shifts of these carbons are influenced by their local electronic environment. The carbonyl carbon of the amide group is characteristically found at a lower field (higher ppm value) compared to the carbons of the alcohol and amine functionalities. mdpi.comoregonstate.edu

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 170 - 175 |

| C2-C5 of gluconyl (-CHOH-) | 65 - 75 |

| C6 of gluconyl (-CH₂OH) | 60 - 65 |

| -NCH₂- of ethanolamine | 40 - 45 |

| -OCH₂- of ethanolamine | 60 - 65 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and can vary based on experimental conditions. compoundchem.comoregonstate.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. fiveable.me It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. youtube.com

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibrations of the multiple hydroxyl (-OH) groups. pressbooks.pub The broadness of this peak is a result of hydrogen bonding.

N-H Stretching: The stretching vibration of the N-H bond in the secondary amide group is expected to appear as a moderate peak around 3300 cm⁻¹. pressbooks.pub

C-H Stretching: Absorption bands due to the stretching of C-H bonds in the alkyl chain will be observed in the 2850-3000 cm⁻¹ region. pressbooks.pub

C=O Stretching (Amide I band): A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected around 1640-1680 cm⁻¹. fiveable.me

N-H Bending (Amide II band): The bending vibration of the N-H bond in the amide group typically appears around 1550 cm⁻¹.

C-O Stretching: The stretching vibrations of the C-O bonds of the alcohol groups will result in strong absorptions in the 1050-1250 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amide) | Stretching | ~3300 | Moderate |

| C-H (Alkane) | Stretching | 2850 - 3000 | Moderate to Strong |

| C=O (Amide) | Stretching | 1640 - 1680 | Strong |

| N-H (Amide) | Bending | ~1550 | Moderate |

| C-O (Alcohol) | Stretching | 1050 - 1250 | Strong |

General Principles and Applications of Chemical Derivatization for Enhanced HPLC Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of compounds. However, some compounds, like this compound, lack a strong chromophore or fluorophore, making their detection by common HPLC detectors such as UV-Vis or fluorescence detectors challenging. sdiarticle4.comresearchgate.netresearchgate.net Chemical derivatization is a strategy employed to overcome this limitation. sdiarticle4.comresearchgate.net

The process involves chemically modifying the analyte to produce a derivative that has improved detectability. sdiarticle4.comresearchgate.net This modification typically involves the introduction of a chromophoric or fluorophoric group into the analyte's structure. Derivatization can be performed either before the chromatographic separation (pre-column derivatization) or after the separation but before detection (post-column derivatization). sdiarticle4.com

For this compound, which contains multiple hydroxyl groups and a secondary amide group, several derivatization strategies can be employed to enhance its detection by UV-Vis or fluorescence detectors.

UV-Vis Detection: To make this compound detectable by a UV-Vis detector, a chromophore (a group that absorbs light in the UV-Vis region) can be introduced. Reagents that react with hydroxyl or amine functionalities are suitable for this purpose. Examples of such derivatizing agents include:

Benzoyl chloride: Reacts with hydroxyl and amino groups to form benzoyl esters and amides, which have strong UV absorbance.

1-fluoro-2,4-dinitrobenzene (FDNB): Reacts with primary and secondary amines to yield highly colored dinitrophenyl (DNP) derivatives. sdiarticle4.comscribd.com

Phenyl isocyanate: Reacts with alcohols and amines to form carbamates and ureas, respectively, which can be detected by UV. sdiarticle4.com

Fluorescence Detection: Fluorescence detection is generally more sensitive and selective than UV-Vis detection. To enable fluorescence detection, a fluorophore is attached to the analyte. Suitable derivatizing reagents for this compound could include:

Dansyl chloride (1-Dimethylaminonaphthalene-5-sulfonyl chloride): Reacts with primary and secondary amines, and phenolic hydroxyl groups to produce highly fluorescent derivatives. sdiarticle4.comresearchgate.net

Fluorescamine: Reacts specifically with primary amines to form fluorescent products. sdiarticle4.com While this compound is a secondary amide, this reagent would be more suitable for related compounds with primary amine groups.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. sdiarticle4.com

The choice of the derivatizing agent and reaction conditions depends on the functional groups present in the analyte and the desired analytical sensitivity and selectivity. mdpi.com

Strategies for Improving Detectability and Selectivity in Chromatographic Analyses

Chemical Derivatization

Chemical derivatization is a common approach to improve the analytical characteristics of compounds that are otherwise difficult to analyze. For this compound, derivatization can target its hydroxyl and amine functional groups to introduce moieties that enhance its chromatographic retention, ionization efficiency in mass spectrometry, or its response to specific detectors.

Pre-column Derivatization: This technique involves reacting the analyte with a derivatizing agent prior to its introduction into the chromatographic system. A variety of reagents are available for targeting amine and hydroxyl groups. For instance, reagents like dansyl chloride, dabsyl chloride, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with primary and secondary amines to yield highly fluorescent or UV-absorbent derivatives, significantly improving detection limits. nih.gov A comparative study on different amine-derivatizing agents found that dansyl chloride provides versatile derivatization with products exhibiting both fluorescence and high ionization efficiency. nih.gov Similarly, silylation reagents can be used to convert polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers, which is particularly useful for gas chromatography but can also improve peak shape in reversed-phase liquid chromatography.

Post-column Derivatization: In this approach, the derivatization reaction occurs after the analyte has been separated on the chromatographic column and before it reaches the detector. This method is advantageous as it avoids potential issues with multiple derivatized products from a single analyte and can be tailored to the specific detector being used.

A notable example of a post-column strategy to enhance the detection of this compound involves the formation of chloride adducts for mass spectrometric detection. researchgate.net In a study analyzing this compound in wine, a post-column infusion of chloroform was used. researchgate.net This led to the formation of [M+Cl]⁻ ions in negative electrospray ionization (ESI), which were found to be approximately 10-fold more sensitive and selective for detection compared to the deprotonated molecule [M-H]⁻. researchgate.net

Table 1: Comparison of Ionization Response for this compound

This table summarizes the improvement in signal intensity observed with post-column chloride attachment for the analysis of this compound.

| Analyte Ion | Ionization Mode | Relative Signal Intensity | Fold Increase |

| [M-H]⁻ | Negative ESI | 1 | - |

| [M+Cl]⁻ | Negative ESI with post-column Chloroform | 10 | 10 |

Specialized Detectors

Given that this compound lacks a significant chromophore for UV-Vis detection, alternative detectors with higher sensitivity and selectivity for such compounds are beneficial.

Charged Aerosol Detector (CAD): This is a universal detector that can be used for the analysis of non-volatile and semi-volatile compounds. The response is independent of the chemical structure of the analyte, making it suitable for quantifying compounds like this compound that lack a chromophore.

Electrochemical Detector (ECD): Sugars and related polyhydroxylated compounds can be detected with high sensitivity using electrochemical detectors, typically in high pH conditions which facilitate the oxidation of hydroxyl groups on a gold electrode. glsciences.com This approach could be applicable to this compound.

Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is not dependent on the optical properties of the analyte. It is suitable for detecting any compound that is less volatile than the mobile phase.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry offers significant advantages in terms of selectivity and identification confidence. By providing accurate mass measurements, HRMS can distinguish between isobaric interferences (compounds with the same nominal mass but different elemental compositions) and the analyte of interest. This is particularly valuable when analyzing complex samples where matrix components can interfere with the detection of this compound.

Furthermore, HRMS can aid in the structural elucidation of unknown compounds and can be crucial for differentiating between isomers. While specific studies on the use of HRMS for isomer differentiation of this compound are limited, the technique has been successfully applied to distinguish between isomers of other complex molecules like estriol glucuronides by combining derivatization with accurate mass measurements of fragment ions. nih.gov

Comparison of Mass Analyzers

The choice of mass analyzer can also impact the detectability and selectivity of the analysis. A study on this compound in wine compared the performance of an ion-trap and a triple-quadrupole mass spectrometer. researchgate.net

Ion-Trap Mass Spectrometer: For initial screening, an ion-trap mass spectrometer with negative electrospray ionization (ESI) was utilized. researchgate.net Ion traps are known for their ability to perform MSn experiments, which can provide detailed structural information.

Triple-Quadrupole Mass Spectrometer: For confirmation and quantification, a triple-quadrupole mass spectrometer operating in accurate mass mode was used. researchgate.net Triple quadrupoles are the gold standard for quantitative analysis due to their high sensitivity and selectivity in selected reaction monitoring (SRM) mode. In the case of this compound, the triple quadrupole provided accurate mass data that confirmed the presence of the compound in the wine samples. researchgate.net

Generally, for quantitative applications, triple quadrupole instruments offer better limits of quantification and reproducibility compared to ion traps. enovatia.com However, for full-scan MS/MS analysis aimed at identification, ion traps can offer better sensitivity. enovatia.com

Table 2: Research Findings on Analytical Techniques for this compound

This table presents a summary of research findings related to the advanced analytical characterization of this compound.

| Analytical Technique | Matrix | Key Finding | Reference |

| LC-MS/MS (Ion Trap and Triple Quadrupole) | Wine | Post-column addition of chloroform to form [M+Cl]⁻ adducts in negative ESI increased sensitivity and selectivity by approximately 10-fold. Accurate mass measurement on a triple quadrupole confirmed the compound's identity. | researchgate.net |

Structural Elucidation and Stereochemical Investigations

Determination of N-Gluconyl Ethanolamine (B43304) Molecular Connectivity

The molecular connectivity of N-Gluconyl ethanolamine, which defines the covalent bonding framework, has been unequivocally established through several analytical techniques. The structure consists of a linear gluconyl moiety attached to an ethanolamine molecule through an amide bond. This linkage is formed by the condensation of the carboxyl group of gluconic acid (or its cyclic ester, glucono-δ-lactone) with the primary amine of ethanolamine. google.com

Spectroscopic methods are central to confirming this connectivity:

Mass Spectrometry (MS): High-resolution mass spectrometry validates the molecular formula of this compound as C₈H₁₇NO₇. nih.gov Tandem mass spectrometry (MS/MS) experiments further illuminate the structure by showing predictable fragmentation patterns, which aids in the unambiguous identification of the compound in complex mixtures like wine. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. The signals confirm the presence of the ethanolamine backbone (-NH-CH₂-CH₂-OH) and the polyhydroxylated gluconyl chain, and their connection via the amide group. google.comfao.org

Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for the functional groups present. Key features include a broad O-H stretching band from the numerous hydroxyl groups, and distinct bands for the amide group (C=O stretch and N-H bend), confirming the amide linkage between the two core components. fao.org

Table 1: Key Physicochemical Properties of this compound

Property Value Reference Molecular Formula C₈H₁₇NO₇ thegoodscentscompany.com Molecular Weight 239.22 g/mol thegoodscentscompany.com Physical Description White, crystalline powder thegoodscentscompany.com Solubility Very soluble in water; slightly soluble in ethanol (B145695) thegoodscentscompany.com

Elucidation of Absolute and Relative Stereochemical Configuration (e.g., (2R,3S,4S,5R) Diastereomer)

The stereochemistry of this compound is inherited from its precursor, D-gluconic acid. The "D-" configuration refers to the specific three-dimensional arrangement of the hydroxyl group on the chiral carbon furthest from the carbonyl group, analogous to D-glyceraldehyde. masterorganicchemistry.com This results in a specific diastereomer with a defined absolute and relative configuration at the four chiral centers of the gluconyl chain.

The systematic IUPAC name for this predominant isomer is (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide . thegoodscentscompany.com The descriptors (2R, 3S, 4S, 5R) precisely define the stereochemistry at carbons 2 through 5 of the hexanamide (B146200) backbone. ethernet.edu.et While this is the expected and primary isomer, some sources note that commercial preparations may contain mixtures of diastereoisomers. thegoodscentscompany.com

Definitive determination of this stereochemistry relies on methods sensitive to chirality:

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of crystalline solids, providing unambiguous proof of the absolute configuration of each chiral center.

Chiroptical Techniques: Methods like optical rotation and circular dichroism measure the interaction of the molecule with polarized light, which is unique for each stereoisomer.

Chiral Chromatography: Separation techniques using a chiral stationary phase can resolve different stereoisomers, allowing for their identification and quantification. researchgate.net

Characterization of this compound Phosphate (B84403) Structure

This compound phosphate is a key derivative where a phosphate group is esterified to the ethanolamine portion of the parent molecule. nih.govhmdb.ca This phosphorylation introduces a highly charged, functional moiety with distinct chemical properties. The resulting molecule has the chemical formula C₈H₁₈NO₁₀P and a molecular weight of approximately 319.20 g/mol . nih.gov

The phosphate group is attached to the primary hydroxyl group of the ethanolamine tail, forming a phosphoester bond. hmdb.ca The resulting compound is systematically named 2-[[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl dihydrogen phosphate . nih.govfda.gov

The structural confirmation of this moiety is heavily reliant on ³¹P NMR spectroscopy:

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most abundant isotope of phosphorus is NMR-active, ³¹P NMR is a powerful, direct method for studying phosphorylated compounds. libretexts.org The presence of a phosphomonoester peak in the ³¹P NMR spectrum confirms the existence and chemical environment of the phosphate group. nih.govnih.govcore.ac.uk The chemical shift and coupling constants in high-resolution spectra can provide definitive evidence for the structure of the phosphoethanolamine group. libretexts.orgcdnsciencepub.com The formation of H-phosphonate tautomers can sometimes be observed as well. wgtn.ac.nz

¹H and ¹³C NMR Spectroscopy: Phosphorylation induces characteristic shifts in the NMR signals of the adjacent carbon and hydrogen atoms in the ethanolamine backbone, further pinpointing the location of the phosphate group. google.comfao.org

Mass Spectrometry: The mass spectrum of the phosphorylated derivative shows a molecular ion peak consistent with the addition of a phosphate group (H₂PO₃) to the parent molecule. fao.org

Table 2: Computed Properties of this compound Phosphate

Property Value Reference Molecular Formula C₈H₁₈NO₁₀P fao.org Molecular Weight 319.20 g/mol fao.org IUPAC Name 2-[[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl dihydrogen phosphate fao.org Stereochemistry Absolute, 4 defined stereocenters ethernet.edu.et

Analysis of Diastereomeric Mixtures and Isomeric Purity

The synthesis of this compound, typically starting from D-glucono-δ-lactone, is intended to produce the single (2R,3S,4S,5R) diastereomer. google.comthegoodscentscompany.com However, the potential for side reactions or the presence of impurities in starting materials can lead to the formation of other stereoisomers. Therefore, methods for analyzing diastereomeric mixtures and confirming isomeric purity are essential for quality control.

The primary techniques for this analysis are chromatographic:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, is a powerful tool for separating different diastereomers. This allows for the quantification of the desired isomer and any stereoisomeric impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides both separation and highly selective detection, enabling the identification and quantification of isomers even at very low concentrations. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for Conformational Insights

In addition to experimental methods, computational chemistry and molecular modeling provide powerful insights into the three-dimensional structure and dynamic behavior of this compound. nih.govslideshare.net These theoretical approaches are crucial for understanding the molecule's conformational flexibility, which is governed by rotations around its numerous single bonds.

Molecular modeling techniques can:

Perform Conformational Analysis: By systematically or stochastically rotating bonds, these methods can explore the potential energy surface of the molecule to identify low-energy, stable conformations. nih.govresearchgate.net

Identify Key Interactions: Modeling can highlight important non-covalent interactions, such as intramolecular hydrogen bonds between the hydroxyl groups and the amide moiety, which stabilize specific three-dimensional shapes.

Simulate Dynamic Behavior: Molecular dynamics (MD) simulations can model the movement of the molecule over time in a solvated environment, providing a more realistic picture of its conformational preferences and flexibility. arxiv.org

These computational approaches complement experimental data, helping to build a complete structure-activity relationship and explain the molecule's behavior at a molecular level. nih.govucsc.edu

Biochemical Pathways and Enzymatic Interactions

The metabolic journey of N-Gluconyl ethanolamine (B43304) is hypothesized to involve its hydrolysis into its constituent components, gluconic acid and ethanolamine, which then enter their respective, well-established metabolic pathways. Direct evidence for the in vivo enzymatic cleavage of the amide bond in N-Gluconyl ethanolamine is not extensively documented in publicly available scientific literature. However, the presence of various amidases in biological systems suggests a plausible route for its degradation. acs.org

Involvement in Glucose and Ethanolamine Metabolic Cycles

The metabolic significance of this compound is intrinsically linked to the catabolism of its precursors.

This compound is structurally an amide derivative of gluconic acid. nih.gov Gluconic acid itself is an intermediate in the pentose (B10789219) phosphate (B84403) pathway, a crucial metabolic route for the synthesis of nucleotides and NADPH. In various organisms, particularly microbes, gluconic acid is produced from glucose via the action of glucose oxidase or glucose dehydrogenase. nih.gov Once formed, gluconic acid can be phosphorylated and further metabolized. Should this compound be hydrolyzed, the released gluconic acid would be expected to enter this metabolic stream. In the context of gut microbiota, gluconic acid can be fermented to produce short-chain fatty acids like butyrate, which has significant implications for gut health. nih.gov

| Substrate | Key Enzyme | Product | Metabolic Pathway |

| Glucose | Glucose Oxidase/Dehydrogenase | Gluconic Acid | Pentose Phosphate Pathway |

| Gluconic Acid | Gluconate Kinase | 6-Phosphogluconate | Pentose Phosphate Pathway |

| Gluconic Acid | Various microbial enzymes | Butyrate, Acetate, Lactate | Gut Microbiota Fermentation |

This table summarizes the key metabolic transformations of gluconic acid, a constituent of this compound.

Ethanolamine, the other component of this compound, is a vital precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major class of phospholipids (B1166683) found in cellular membranes. nih.govaocs.org The primary pathway for PE synthesis involves the phosphorylation of ethanolamine by ethanolamine kinase, followed by its activation with CTP to form CDP-ethanolamine. aocs.org This activated form is then transferred to a diacylglycerol molecule. PE plays a critical role in membrane structure and function. Studies have shown that the availability of ethanolamine can influence the rate of PE synthesis. nih.gov Therefore, if this compound serves as a source of ethanolamine upon hydrolysis, it could potentially contribute to the cellular pool of this precursor for phospholipid biosynthesis.

| Precursor | Key Intermediate | Final Product | Biological Significance |

| Ethanolamine | Phosphoethanolamine | Phosphatidylethanolamine (PE) | Major membrane phospholipid |

| Ethanolamine | CDP-Ethanolamine | Phosphatidylethanolamine (PE) | Precursor for other phospholipids |

This table outlines the central role of ethanolamine in the synthesis of phosphatidylethanolamine.

In Vitro Studies on Defined Biological Systems

Direct in vitro studies investigating the effects of this compound on cellular systems are notably scarce in the available scientific literature. The majority of existing research focuses on the individual components, ethanolamine and gluconic acid, or on related compounds.

Investigation of Cellular Metabolite Modulation by Ethanolamine

While specific studies on this compound are lacking, research on ethanolamine provides some insights into its potential to modulate cellular metabolism. For instance, in vitro studies on the perfused rat pancreas have shown that ethanolamine can inhibit glucose-induced insulin (B600854) secretion in a dose-dependent manner. capes.gov.br This effect appears to be mediated, at least in part, through alpha-adrenergic receptors. capes.gov.br Such findings highlight the potential for the ethanolamine moiety, if released from this compound, to influence cellular signaling and metabolic regulation.

Exploration of Interactions with Membrane Systems and Lipid Raft Formation in Model Biomembranes

There is no direct evidence found in the searched literature specifically examining the interaction of this compound with membrane systems or its effect on lipid raft formation. However, the constituent ethanolamine is a key component of phosphatidylethanolamine (PE), a phospholipid that can influence membrane properties. Some studies suggest that specific species of PE can interact with cholesterol and may play a role in the formation of lipid rafts in the inner leaflet of the plasma membrane. nih.gov Furthermore, ethanol (B145695) itself has been shown to cause the redistribution of certain proteins within lipid rafts. nih.gov Whether this compound, as a whole molecule, can partition into membranes or influence the organization of lipid domains remains to be investigated.

Probing Effects on Intracellular Signaling Pathways

Direct research on the effects of this compound on intracellular signaling pathways is not available in the reviewed literature. The potential for such effects would likely stem from its hydrolysis products. As mentioned, ethanolamine has been shown to affect insulin secretion, which involves complex intracellular signaling cascades. capes.gov.br Gluconic acid, on the other hand, is a metabolite in a central metabolic pathway and its influence on signaling is likely indirect, through the modulation of cellular energy status and the availability of biosynthetic precursors. The study of N-acyl amides and their potential to act as prodrugs for amines suggests that the enzymatic release of ethanolamine could be a mechanism for targeted cellular effects, although this is speculative in the context of this compound. acs.org

Enzymatic Biotransformation and Hydrolysis Studies of N-Acyl Ethanolamine Phosphates

N-acyl ethanolamine phosphates are a class of lipids that includes this compound phosphate. hmdb.ca Their breakdown and transformation in the body are managed by several enzymes. These interactions are crucial for understanding their biological roles.

Interactions with Alkaline Phosphatase

Alkaline phosphatases are enzymes known to hydrolyze acyl phosphates. nih.gov Studies have shown that these enzymes can act on a variety of phosphate-containing compounds. core.ac.uk For instance, spectral analysis of cytochrome c has shown that treatment with alkaline phosphatase can reverse changes in its absorption spectrum caused by phosphorylation. acs.org In the context of N-acyl ethanolamine phosphates, alkaline phosphatase is involved in their dephosphorylation. Specifically, two phosphatases, protein tyrosine phosphatase non-receptor type 22 (PTPN22) and phosphatidylinositol 3,4,5-trisphosphate 5-phosphatase 1 (SHIP1), have been identified to catalyze the dephosphorylation of phospho-N-acylethanolamine (pNAE) to N-acylethanolamine (NAE) and phosphate. core.ac.uk This process is significant as both PTPN22 and SHIP1 are induced in macrophages following stimulation by lipopolysaccharides. core.ac.uk

Studies Involving Phospholipase A2 Activity

Phospholipase A2 (PLA2) enzymes are involved in the metabolism of phospholipids. The interaction between N-acyl ethanolamines (NAEs) and PLA2 is complex and depends on the structure of the NAE. The length of the acyl chain and the presence of double bonds are critical factors in how NAEs modulate PLA2 activity. nih.gov

Research has demonstrated that the length of the N-acyl chain significantly impacts the susceptibility of N-acyl phosphatidylethanolamines (NAPEs) to hydrolysis by PLA2. scispace.comtheadl.com For example, PLA2 shows considerable activity against N-acetyl PE but is much less effective against NAPEs with longer acyl chains like N-butanoyl PE and N-hexanoyl PE. scispace.comtheadl.com The activity is completely lost with N-hexadecanoyl PE as a substrate. scispace.comtheadl.com This resistance is attributed to steric hindrance from the growing N-acyl chain, which limits the access of these molecules to the enzyme's active site. scispace.comtheadl.com

Furthermore, cytosolic phospholipase A2 epsilon (cPLA2ε) has been identified as a calcium-dependent N-acyltransferase that generates NAPE, the precursor to NAEs. universiteitleiden.nlnih.gov This enzyme transfers a fatty acyl chain from phosphatidylcholine to the amine group of phosphatidylethanolamine. uniprot.org

| N-Acyl Phosphatidylethanolamine (NAPE) | Phospholipase A2 Activity | Reference |

|---|---|---|

| N-acetyl PE | Considerable | scispace.com, theadl.com |

| N-butanoyl PE | Poor | scispace.com, theadl.com |

| N-hexanoyl PE | Marginal | scispace.com, theadl.com |

| N-hexadecanoyl PE | None | scispace.com, theadl.com |

Investigations with Lipoxygenase and Xanthine (B1682287) Oxidase

Lipoxygenases are enzymes that can metabolize polyunsaturated fatty acids. Studies have shown that N-acyl-ethanolamines can be substrates for the 15-lipoxygenase pathway. nih.gov Specifically, N-linoleoyl-ethanolamine (LEA) can be metabolized by human eosinophils, which express 15-lipoxygenase-1, into its 13-hydroxy derivative. nih.gov While direct studies on this compound are not specified, the potential for interaction exists due to its structural relation to other N-acyl ethanolamines.

Hydrolysis by Beta-N-Acetyl-Hexosaminidase

Beta-N-acetylhexosaminidase is an enzyme that hydrolyzes terminal N-acetyl-D-hexosamine residues from N-acetyl-β-D-hexosaminides. wikipedia.orggenome.jp This exoglycosidase can cleave both N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues. neb.comresearchgate.net While its primary role is in the degradation of gangliosides and other molecules with terminal N-acetyl hexosamines, its potential to hydrolyze the gluconyl moiety of this compound warrants consideration, although direct studies are not detailed in the provided results. wikipedia.org The enzyme operates through a substrate-assisted retaining mechanism, which involves the 2-acetamido group of the substrate. researchgate.net

| Enzyme | Action | Substrates |

|---|---|---|

| Beta-N-acetylhexosaminidase | Hydrolyzes terminal non-reducing N-acetyl-D-hexosamine residues | N-acetylglucosides, N-acetylgalactosides |

Exploration of Putative Antimicrobial and Antifungal Properties

While the search results allude to a variety of biological activities for N-acylethanolamines, including roles in inflammation and signaling, there is no direct information within the provided results detailing specific studies on the antimicrobial or antifungal properties of this compound. core.ac.uknih.govmdpi.comnih.govresearchgate.net

Natural Occurrence and Putative Biosynthetic Origins

Detection and Quantitative Analysis in Natural Biological Matrices (e.g., Wine)

The identification and quantification of N-gluconyl ethanolamine (B43304) have been notably documented in botrytized wines, which are sweet dessert wines made from grapes affected by the fungus Botrytis cinerea, also known as "noble rot". nih.govrna-seqblog.comndpublisher.in The presence of this compound was confirmed in two Beerenauslese wines, a type of German botrytized wine. nih.gov

Advanced analytical chemistry techniques are essential for detecting and measuring N-gluconyl ethanolamine within the complex chemical environment of wine. Researchers have successfully employed Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this purpose. nih.govresearchgate.net One specific approach involved an initial screening with LC-MS² on an ion-trap mass spectrometer using negative electrospray ionization (ESI(-)). nih.govresearchgate.net To enhance the sensitivity and selectivity of the detection, chloroform (B151607) was added post-column, which increased the signal approximately tenfold by forming chloride adducts ([M+Cl]⁻) of the molecule. nih.govresearchgate.net

For unambiguous confirmation and quantification, a second analysis using a triple-quadrupole mass spectrometer in accurate mass mode was utilized. nih.govresearchgate.net This sophisticated technique confirmed the presence of this compound, with concentrations in the two studied Beerenauslese wines measured at 1.1 and 4.0 µg/L. nih.gov High-performance liquid chromatography (HPLC) is a frequently used chromatographic method for the analysis of various compounds, including biogenic amines, in wine. chromedia.org

Table 1: Analytical Methods and Findings for this compound in Wine

| Matrix | Analytical Technique | Key Findings | Reported Concentrations |

|---|---|---|---|

| Beerenauslese Wine | LC-MS² (Ion-Trap, ESI(-)) with post-column Chloroform addition | Initial detection and 10-fold increase in sensitivity. nih.govresearchgate.net | Not specified for this stage |

Proposed Biosynthetic Precursors and Pathways in Biological Systems

The formation of this compound is thought to arise from the chemical combination of two specific precursor molecules naturally present in certain biological contexts.

The proposed biosynthetic pathway for this compound involves the reaction between gluconic acid and ethanolamine. google.com This reaction is described as a condensation, where gluconic acid or its derivative, gluconolactone (B72293), reacts with ethanolamine to form the this compound amide. google.com

Gluconic acid is an aldonic acid that can be formed from the oxidation of glucose. researchgate.net This conversion is a known metabolic product of the fungus Botrytis cinerea, which explains its high concentration in grapes affected by noble rot. ndpublisher.in Ethanolamine is a biogenic amine that can be present in wine must, with its concentration potentially increasing during fermentation processes. nih.gov The simultaneous presence of both gluconic acid, driven by fungal activity, and the biogenic amine ethanolamine in the grape must creates a suitable environment for their chemical condensation into this compound.

Table 2: Proposed Biosynthesis of this compound

| Precursor 1 | Precursor 2 | Resulting Compound | Reaction Type |

|---|

Environmental and Biological Factors Influencing Natural Formation and Concentration

The formation and accumulation of this compound are not ubiquitous but are instead influenced by a specific set of environmental and biological conditions.

The primary biological factor is the action of the fungus Botrytis cinerea on grapes. rna-seqblog.comndpublisher.in This fungus is responsible for "noble rot," a condition favored by specific climatic conditions: moist nights and foggy mornings followed by dry, sunny days. ndpublisher.in This environment allows the fungus to puncture the grape skin without causing destructive grey mould, leading to water evaporation and the concentration of sugars, acids, and other compounds within the grape. ndpublisher.in

The metabolic activity of B. cinerea significantly alters the grape's chemistry. It actively metabolizes glucose, leading to the production and accumulation of gluconic acid. ndpublisher.in Furthermore, fungal infection can modify the nitrogenous compounds in the grape, which could affect the availability of ethanolamine. ndpublisher.in The winemaking process itself, including fermentation and aging conditions, may also play a role in the rate of formation of this compound from its precursors. The concentration of ethanolamine has been observed to rise progressively from must to sparkling wine, suggesting that vinification practices are significant. nih.gov Therefore, the presence and concentration of this compound are intrinsically linked to viticultural sites that support noble rot and the specific winemaking technologies used for producing botrytized wines. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gluconic acid |

| Ethanolamine |

| Glucose |

Future Research Directions and Advanced Methodological Applications

Development of Novel Synthetic Approaches for Structurally Diverse Analogues

The primary route for synthesizing N-Gluconyl ethanolamine (B43304) involves the reaction of gluconic acid or its lactone form with ethanolamine. nih.gov While effective, future research will likely focus on developing more versatile and efficient synthetic strategies to generate a library of structurally diverse analogues. This will be crucial for probing structure-activity relationships and identifying molecules with enhanced or novel biochemical activities.

One promising avenue is the exploration of enzymatic synthesis . The use of lipases, such as immobilized Candida antarctica lipase (B570770) (Novozyme 435), has proven effective for the synthesis of other N-acylethanolamines (NAEs). nih.govnih.gov This biocatalytic approach offers several advantages, including high selectivity, milder reaction conditions, and reduced environmental impact. nih.gov Future studies could adapt these enzymatic methods for N-Gluconyl ethanolamine, potentially using various acyl donors to create analogues with modified acyl chains. nih.govresearchgate.netgoogle.com For instance, the use of fatty acid vinyl esters as acyl donors has been shown to drive irreversible reactions and improve yields for other NAEs. google.com

Furthermore, the synthesis of analogues with modifications to the ethanolamine headgroup could provide valuable insights. Chemical synthesis methods, such as the reaction of palmitoyl (B13399708) chloride with various modified amines, have been used to create a range of N-palmitoylethanolamine analogues. ucl.ac.be Applying similar strategies to this compound could involve introducing different functional groups to the ethanolamine moiety to investigate their impact on biological activity. ucl.ac.be The development of methods for producing N-acylethanolamines with high purity is also a critical area of focus, as this is essential for accurate biological testing. google.com

Integration of Omics Technologies for Comprehensive Pathway Elucidation

Understanding the complete biochemical pathways involving this compound requires a holistic approach. The integration of "omics" technologies, such as metabolomics and lipidomics, offers a powerful strategy for comprehensive pathway elucidation. These approaches allow for the large-scale analysis of metabolites and lipids in biological systems, providing a snapshot of the metabolic state.

Metabolomics studies , particularly those employing ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS), are becoming increasingly vital for profiling NAEs in biological samples. nih.govacs.orgnih.govacs.org Such techniques can be applied to identify and quantify this compound and its potential metabolites in various tissues and biofluids, shedding light on its endogenous roles. For example, comparative metabolomics in model organisms like C. elegans has successfully identified the roles of specific enzymes in the biosynthesis of a complex family of secreted NAEs. acs.orgnih.govacs.org Similar studies could uncover the biosynthetic and degradation pathways of this compound.

Lipidomics , the large-scale study of lipids, is also crucial. Given that NAEs are lipid-derived molecules, lipidomics can provide insights into their precursor molecules, such as N-acyl-phosphatidylethanolamines (NAPEs). nih.gov High-throughput lipidomic analysis can track changes in the levels of this compound and related lipids in response to various stimuli or in different physiological states. lipidmaps.org For instance, studies have shown that salivary NAPE and NAE concentrations can change in response to food mastication and are influenced by nutritional status. rsc.org Investigating the "lipoaminome" in its entirety can reveal the broader metabolic network in which this compound participates. nih.gov

The integration of transcriptomics and proteomics with metabolomics and lipidomics will provide a multi-layered understanding of the regulatory mechanisms governing this compound pathways.

Application of Advanced Spectroscopic Techniques for High-Resolution Structural Analysis

Detailed structural information is fundamental to understanding the function of this compound. While standard spectroscopic methods like 1D NMR and mass spectrometry have been used for its initial characterization fao.org, advanced spectroscopic techniques can provide a much higher level of structural detail.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex carbohydrates and their derivatives. mdpi.comtandfonline.comcreative-biostructure.comnih.govacs.org Two-dimensional (2D) NMR techniques, such as:

COSY (Correlation Spectroscopy) : to establish proton-proton couplings within the gluconyl and ethanolamine moieties. mdpi.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : to correlate protons with their directly attached carbons. mdpi.comemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : to identify long-range proton-carbon correlations, which is crucial for confirming the connectivity between the gluconyl and ethanolamine parts of the molecule. mdpi.comtandfonline.com

TOCSY (Total Correlation Spectroscopy) : to identify all protons within a spin system. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : to determine the spatial proximity of atoms, providing insights into the molecule's three-dimensional conformation in solution. mdpi.com

These advanced NMR methods are essential for resolving spectral overlap and unambiguously assigning all proton and carbon signals, which can be challenging in complex molecules with multiple stereocenters like this compound. mdpi.comtandfonline.comnih.gov

High-Resolution Mass Spectrometry (HRMS) , particularly when coupled with liquid chromatography (LC-MS), is indispensable for the sensitive and specific detection and quantification of this compound in complex biological matrices. nih.govd-nb.infonih.govnih.gov Techniques like tandem mass spectrometry (MS/MS) allow for the fragmentation of the parent ion, providing structural information that aids in its definitive identification. nih.gov The development of robust LC-HRMS methods will be critical for pharmacokinetic studies and for elucidating metabolic pathways. nih.gov

Enhanced Computational Chemistry and Molecular Dynamics Simulations for Structure-Function Relationships

Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly powerful tools for investigating the structure-function relationships of biomolecules at an atomic level. These in silico approaches can complement experimental data and provide predictive insights into the behavior of this compound.

Molecular dynamics simulations can be employed to study the conformational dynamics of this compound and its analogues in different environments, such as in aqueous solution or interacting with a biological receptor. tandfonline.comacs.orgsci-hub.se For other NAEs, MD simulations have been used to understand their interactions with enzymes responsible for their metabolism, such as N-acylethanolamine acid amidase (NAAA). tandfonline.comacs.orgbohrium.comresearchgate.net Similar simulations could predict how this compound binds to and is processed by relevant enzymes or receptors. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. tandfonline.com

Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods can be used to model enzymatic reactions involving this compound with high accuracy. acs.orgbohrium.comresearchgate.net These methods treat the reactive center of the system with quantum mechanics, providing a detailed description of bond-breaking and bond-forming events, while the rest of the protein and solvent are treated with classical molecular mechanics. bohrium.com This approach has been successfully used to elucidate the catalytic mechanism of PEA hydrolysis by NAAA, identifying the rate-limiting step and the roles of key amino acid residues. acs.orgbohrium.comresearchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound analogues based on their chemical structure. nih.govcabidigitallibrary.org By correlating structural descriptors with experimental activity data, QSAR models can guide the design of new compounds with desired properties, accelerating the discovery of more potent or selective molecules.

Mechanistic Investigations into Proposed Biochemical Activities

While this compound is recognized as a flavoring agent nih.govnih.gov, its detailed biochemical mechanisms of action remain largely unexplored. Future research should focus on elucidating the molecular targets and signaling pathways through which it exerts its effects.

A primary area of investigation is its role as a flavor modulator . The interaction of its phosphorylated form, this compound phosphate (B84403), with the feline umami taste receptor (T1R1/T1R3) has been suggested. Deeper mechanistic studies could involve a combination of in vitro assays, such as receptor binding and functional assays using cell lines expressing specific taste receptors, and in silico docking studies to model the interaction at the atomic level.

Beyond its role in taste, the broader biological activities of this compound warrant investigation. As a member of the NAE family, it may interact with components of the endocannabinoid system or have other signaling roles. wikipedia.orgnih.gov Research into the enzymatic hydrolysis of this compound is a key starting point. Enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) are known to degrade other NAEs. plos.orgresearchgate.net Investigating whether this compound is a substrate or inhibitor of these enzymes could provide significant insights into its metabolic fate and potential for modulating the levels of other bioactive lipids. tandfonline.complos.org

The biosynthesis of NAEs can occur through several pathways, often involving the precursor N-acyl-phosphatidylethanolamine (NAPE). nih.govwikipedia.orgresearchgate.netresearchgate.net Elucidating the specific biosynthetic route for this compound will be crucial. This could involve identifying the specific N-acyltransferases and phospholipases responsible for its formation. researchgate.net Understanding these metabolic pathways will be fundamental to unraveling the full spectrum of its biochemical activities and physiological relevance.

Data Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇NO₇ | nih.gov |

| Molecular Weight | 239.22 g/mol | nih.gov |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide | nih.gov |

| Physical Description | White, crystalline powder | fao.orgnih.gov |

| Solubility | Very soluble in water; slightly soluble in ethanol (B145695); insoluble in pentane | fao.orgnih.gov |

Table 2: Physicochemical Properties of this compound Phosphate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈NO₁₀P | fda.gov |

| Molecular Weight | 319.2 g/mol | fda.gov |

| IUPAC Name | {2-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamido]ethoxy}phosphonic acid | contaminantdb.ca |

Q & A

Q. What analytical techniques are recommended for the structural elucidation and purity assessment of N-Gluconyl ethanolamine?

- Methodological Answer : this compound can be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For purity assessment, reverse-phase high-performance liquid chromatography (HPLC) with UV detection is recommended. NMR is critical for confirming the glycosidic bond and ethanolamine moiety, while MS provides molecular weight validation. Cross-referencing with synthetic standards and isotopic labeling can resolve ambiguities in complex spectra .

Q. How can researchers optimize the synthesis of this compound in laboratory settings?

- Methodological Answer : Synthesis typically involves the condensation of gluconic acid with ethanolamine under controlled pH (8–10) and temperature (40–60°C). Reaction optimization includes monitoring progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize by-products like N-lactoyl derivatives. Post-synthesis purification can utilize Bligh-Dyer lipid extraction (chloroform-methanol-water, 2:1:0.8 v/v) to isolate the compound from unreacted precursors .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer : Store the compound in inert, airtight containers at –20°C to prevent hydrolysis of the glycosidic bond. Avoid exposure to strong acids, bases, or oxidizing agents, as ethanolamine derivatives are reactive. Stability under varying pH (4–9) and temperature (4–37°C) should be tested using accelerated degradation studies with HPLC quantification .

Advanced Research Questions

Q. How does this compound participate in microbial metabolic pathways, and what experimental approaches can validate its role?

- Methodological Answer : In microbial systems like Klebsiella, ethanolamine derivatives are metabolized via specialized loci (e.g., eut operons). To study this compound utilization, employ gene knockout models (e.g., ΔglnA4) and monitor growth defects using minimal media with the compound as the sole nitrogen source. Intracellular accumulation can be quantified via HPLC, and pathway induction confirmed via RT-PCR .

Q. How can researchers resolve discrepancies in analytical data when identifying this compound in complex biological matrices?

- Methodological Answer : Use tandem MS (MS/MS) with collision-induced dissociation (CID) to distinguish this compound from structural analogs (e.g., N-lactoyl ethanolamine). For lipid-rich samples, pre-purification via solid-phase extraction (SPE) with C18 cartridges reduces matrix interference. Data validation should include spike-and-recovery experiments and comparison with reference spectra from databases like MassBank .

Q. What experimental designs are suitable for investigating the interaction of this compound with phospholipid membranes?

- Methodological Answer : Use liposome models (e.g., phosphatidylcholine vesicles) to study membrane incorporation. Fluorescence anisotropy or surface plasmon resonance (SPR) can quantify binding affinity. For in situ analysis, employ cryo-electron microscopy to visualize structural changes. Control experiments should include ethanolamine and gluconic acid to isolate specific interactions .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HEK-293, Caco-2) to assess cytotoxicity and bioactivity thresholds. Use RNA sequencing to identify pathway-specific effects (e.g., endocannabinoid biosynthesis). Meta-analyses of published data should account for variables like solvent choice (DMSO vs. ethanol) and exposure duration .

Methodological Notes

- Statistical Validation : For all experiments, incorporate triplicate measurements and statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to ensure reproducibility. Power analysis should determine sample sizes .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of experimental conditions and animal welfare protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.